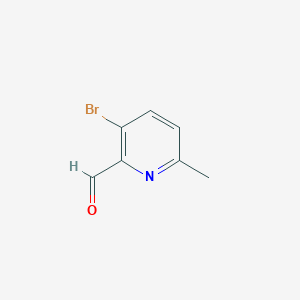
2-(difluoromethyl)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(difluoromethyl)-5-methylbenzoic acid” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advances, particularly in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This process has been beneficial in the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of “this compound” involves difluoromethylation processes . These processes have seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is based on X–CF2H bond formation . The formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .Applications De Recherche Scientifique
2-(difluoromethyl)-5-methylbenzoic acid has been studied extensively in recent years due to its potential applications in a variety of fields. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a substrate for the synthesis of fluorescent probes. Additionally, it has been used as an inhibitor of enzyme-catalyzed reactions and as a tool for the study of enzyme kinetics.
Mécanisme D'action
The mechanism of action of 2-(difluoromethyl)-5-methylbenzoic acid is complex and still not fully understood. However, it is known that this compound acts as an inhibitor of several enzymes, including cytochrome P450 enzymes and serine proteases. Additionally, it has been shown to interact with several different proteins, including the transcription factor NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and serine proteases. Additionally, it has been shown to reduce inflammation, modulate the immune response, and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(difluoromethyl)-5-methylbenzoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a relatively inexpensive compound. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is important to note that this compound is a relatively toxic compound and should be handled with caution.
Orientations Futures
2-(difluoromethyl)-5-methylbenzoic acid has the potential to be used in a variety of applications in the future. It could be used as a starting material for the synthesis of other compounds, as a tool for the study of enzyme kinetics, and as a drug for the treatment of various diseases. Additionally, it could be used as an inhibitor of enzyme-catalyzed reactions, and as a tool for the study of transcription factor NF-κB.
Méthodes De Synthèse
2-(difluoromethyl)-5-methylbenzoic acid is a relatively simple compound to synthesize. It can be produced via a three-step synthesis process using a Grignard reaction followed by a reductive amination reaction. This process involves the reaction of 5-methylbenzaldehyde with ethylmagnesium bromide to form an intermediate, which is then reacted with difluoromethyl amine to form the desired product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-5-methylbenzoic acid involves the introduction of a difluoromethyl group onto a methylbenzoic acid derivative.", "Starting Materials": [ "2-methylbenzoic acid", "difluoromethane", "sodium hydride", "dimethylformamide", "chloroacetyl chloride", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "The first step involves the preparation of 2-chloroacetyl-5-methylbenzoic acid by reacting 2-methylbenzoic acid with chloroacetyl chloride in the presence of triethylamine and dimethylformamide.", "The resulting product is then treated with sodium hydride and difluoromethane in diethyl ether to introduce the difluoromethyl group onto the aromatic ring.", "The reaction mixture is then quenched with hydrochloric acid and the product is extracted with diethyl ether.", "The organic layer is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is then purified by recrystallization from a suitable solvent to obtain pure 2-(difluoromethyl)-5-methylbenzoic acid." ] } | |
Numéro CAS |
120985-69-5 |
Formule moléculaire |
C9H8F2O2 |
Poids moléculaire |
186.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




